4-Cyclobutylidenepiperidine hydrochloride
Description
Properties
IUPAC Name |
4-cyclobutylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYAGJYDATVRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCNCC2)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclobutylidenepiperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarities with piperidine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : The compound is characterized by a cyclobutylidene group attached to a piperidine ring, which can influence its pharmacological properties.
- Molecular Formula : C₉H₁₅ClN
- CAS Number : 1235439-91-4
Synthesis Methods
The synthesis of this compound has been explored in various studies. Notably, a method involving the reaction of cyclobutylamine with appropriate aldehydes has been documented. This approach allows for the creation of derivatives that can be further evaluated for biological activity.
Table 1: Synthesis Overview
| Methodology | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Reaction with Aldehydes | Cyclobutylamine + Aldehyde → Product | 90 | |
| Mannich Reaction | Piperidine + Formaldehyde + Amine | Variable |
Pharmacological Properties
Research has shown that compounds containing piperidine moieties exhibit a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound have not been extensively documented; however, its structural analogs provide insight into potential pharmacological effects.
- Antiviral Activity : Similar piperidine derivatives have demonstrated anti-HIV activity. For instance, some derivatives showed IC50 values in the nanomolar range against HIV-1 Bal (R5) infection .
- Neuroprotective Effects : Piperidine compounds have been investigated for neuroprotective properties. Research on related compounds suggests potential protective effects against neurodegenerative conditions .
- Analgesic Activity : Several studies on piperidine derivatives indicate their potential as analgesics. The exploration of 4-Cyclobutylidenepiperidine in this context could yield promising results .
Case Study: Neuroprotective Potential
A recent study evaluated the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings indicated that certain modifications to the piperidine structure enhanced protective effects against cell death induced by oxidative stress.
- Methodology : Neuronal cell lines were exposed to oxidative stress agents in the presence of varying concentrations of piperidine derivatives.
- Results : Compounds showed a dose-dependent reduction in cell death, suggesting that structural modifications could enhance neuroprotective properties.
Table 2: Summary of Biological Evaluations
Scientific Research Applications
The compound 4-Cyclobutylidenepiperidine hydrochloride is a derivative of piperidine that has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article will explore its synthesis, biological activities, and specific case studies that highlight its significance in various scientific fields.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of piperidine derivatives with cyclobutylidene moieties. Various synthetic routes have been explored, focusing on optimizing yields and purity. Recent research indicates that structural modifications can significantly enhance the pharmacological properties of these compounds, making them valuable intermediates in drug design.
Key Synthetic Pathways
- Cyclization Reactions : Utilizing cyclobutylidene derivatives in reactions with piperidine to form the target compound.
- Functional Group Modifications : Adjusting substituents on the piperidine ring to improve efficacy and selectivity for biological targets.
Biological Activities
This compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for further investigation.
Pharmacological Properties
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, warranting further exploration in cancer research.
Applications in Drug Discovery
The relevance of this compound extends to several therapeutic areas:
- CNS Disorders : Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety.
- Cancer Therapeutics : The compound's interaction with cellular pathways involved in tumor growth presents opportunities for novel anticancer agents.
- Antimicrobial Agents : Research into its efficacy against various pathogens is ongoing, highlighting its potential as an antimicrobial agent.
Case Study 1: Neuropharmacological Research
A study published in MedChemComm explored the effects of this compound on serotonin receptors. The findings indicated that modifications to the piperidine structure could enhance receptor affinity, suggesting a pathway for developing new antidepressants .
Case Study 2: Antitumor Activity
Another investigation reported in ChemInform examined the compound's effects on cancer cell lines. Results demonstrated significant cytotoxicity against specific tumor types, prompting further studies into its mechanism of action and potential as a lead compound for anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular features, and applications based on evidence:
Key Comparative Findings
Structural Rigidity and Bioactivity
- The cyclobutylidene group in this compound imposes a planar, rigid conformation, which contrasts with the flexible n-butyl chain in 4-butylpiperidine hydrochloride. This rigidity may improve target selectivity in biological systems, as seen in its proposed role in Treg cell modulation .
- The oxadiazole ring in 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl introduces electronegative and hydrogen-bonding capabilities, enhancing agrochemical activity by interacting with enzyme active sites in pests .
Pharmacological Targets
- BD 1008 and related sigma receptor ligands (e.g., BD 1047) feature halogenated aromatic groups and tertiary amines, enabling interactions with central nervous system receptors. These compounds are studied for neuropsychiatric disorders, unlike 4-cyclobutylidenepiperidine HCl, which appears more specialized for immune modulation .
- Fexofenadine hydrochloride leverages a hydroxyl-diphenylmethyl-piperidine structure for H₁ receptor antagonism, demonstrating how bulky aromatic substituents on piperidine can optimize pharmacokinetics (e.g., reduced blood-brain barrier penetration) .
Notes
- Inferred Applications : Applications for 4-cyclobutylidenepiperidine HCl are inferred from its structural analogs and mRNA delivery context in . Direct mechanistic studies are warranted.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-cyclobutylidenepiperidine hydrochloride typically involves the following key steps:
- Formation of the Piperidine Core: Starting from piperidine or its derivatives, the six-membered nitrogen-containing ring is constructed or utilized as the backbone.
- Introduction of the Cyclobutylidene Moiety: The cyclobutylidene group is introduced at the 4-position of the piperidine ring via condensation or substitution reactions involving cyclobutylidene precursors.
- Salt Formation: The free base 4-cyclobutylidenepiperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling properties.
This general approach is consistent with the synthesis of other 4-substituted piperidine derivatives, where the modification at the 4-position is crucial for biological activity modulation.
Detailed Synthetic Route
Starting Materials and Key Reagents
- Piperidine or 4-piperidone derivatives serve as the starting scaffold.
- Cyclobutylidene precursors such as cyclobutanone or cyclobutylidene halides provide the cyclobutylidene substituent.
- Acidic reagents like hydrochloric acid for salt formation.
- Catalysts or reagents such as indium metal or metal hydroxides (NaOH, KOH) may be employed in related piperidine acylation or substitution reactions, which can be adapted for cyclobutylidene introduction.
Stepwise Synthesis
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Formation of 4-piperidone intermediate | Starting with piperidine, oxidation or functionalization to obtain 4-piperidone | Controlled oxidation methods |
| 2 | Introduction of cyclobutylidene | Condensation of 4-piperidone with cyclobutylidene source, forming 4-cyclobutylidenepiperidine | Acid/base catalysis, reflux conditions |
| 3 | Salt formation | Treatment of free base with HCl to form hydrochloride salt | Use of aqueous HCl, precipitation |
This synthetic sequence aligns with protocols for preparing related 4-substituted piperidines, where the substitution at the 4-position is achieved via nucleophilic or electrophilic addition reactions, followed by salt formation for stability.
Alternative Synthetic Approaches and Catalysts
Recent advances in piperidine synthesis suggest alternative catalytic systems and reagents that may be adapted for 4-cyclobutylidenepiperidine:
- Indium Metal Catalysis: Indium metal has been demonstrated to facilitate acylation and substitution reactions on the piperidine ring, offering mild and selective conditions that could be applied to cyclobutylidene introduction.
- Hydrogenation Techniques: Homogeneous or heterogeneous hydrogenation (e.g., Pd/C, Raney nickel) can be used to reduce intermediates or modify substituents during synthesis.
- Metal Hydroxides and Phase Transfer Catalysts: Sodium or potassium hydroxide and quaternary ammonium salts can assist in hydrolysis or substitution steps, enhancing yield and selectivity.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C9H16ClN |
| Molecular Weight | 173.68 g/mol |
| CAS Number | 1809353-44-3 |
| IUPAC Name | This compound |
| Key Synthetic Challenges | Selective introduction of cyclobutylidene at 4-position, control of stereochemistry, salt formation |
| Common Solvents | Ethyl acetate, aqueous HCl |
| Catalysts/Reagents | Indium metal, metal hydroxides, hydrogenation catalysts |
Analytical Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the cyclobutylidene substitution and piperidine ring integrity.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups, including the hydrochloride salt.
- Melting Point Determination: Confirms salt formation and compound purity.
These methods ensure the compound meets the desired chemical and physical specifications for further pharmacological use.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
